N-(2-chlorobenzyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Description
N-(2-Chlorobenzyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with a 4-methoxyphenyl group at the 3-position and a propanamide chain terminating in a 2-chlorobenzyl moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and versatility in drug design, particularly in antimicrobial and central nervous system (CNS)-targeted agents .
Properties
Molecular Formula |
C19H18ClN3O3 |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-25-15-8-6-13(7-9-15)19-22-18(26-23-19)11-10-17(24)21-12-14-4-2-3-5-16(14)20/h2-9H,10-12H2,1H3,(H,21,24) |
InChI Key |
ZNVUARGKUCBBOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Biological Activity
N-(2-chlorobenzyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of approximately 374.84 g/mol. The synthesis typically involves the formation of the oxadiazole ring through cyclization reactions, followed by coupling with appropriate aryl groups. The synthetic routes often utilize solvents such as dichloromethane and dimethylformamide under controlled conditions to optimize yield and purity.
Anticancer Properties
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer activities. For instance, derivatives similar to this compound have shown potent cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via p53 activation |
| U-937 (Leukemia) | 0.75 | Inhibits cell proliferation and induces cell cycle arrest |
| HeLa (Cervical Cancer) | 2.41 | Disrupts DNA replication machinery |
These findings suggest that the compound may exert its effects by interfering with critical cellular processes such as apoptosis and cell cycle regulation .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cancer cells. Studies have demonstrated that it can bind to active sites on enzymes involved in cancer progression, leading to inhibition of their activity. This binding can disrupt signaling pathways essential for cell survival and proliferation .
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in cancer treatment:
- Study on MCF-7 Cells : A study demonstrated that compounds similar to this compound significantly increased levels of p53 and caspase-3 cleavage in MCF-7 cells, indicating a strong apoptotic response .
- In Vivo Studies : Animal models treated with oxadiazole derivatives showed reduced tumor growth rates compared to controls, suggesting potential for therapeutic application in clinical settings .
Scientific Research Applications
Background and Chemical Properties
N-(2-chlorobenzyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is characterized by its unique structural features, including a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The compound's molecular formula is CHClNO, and it has a molecular weight of 373.83 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
- Inhibition of Carbonic Anhydrases : Compounds containing the 1,2,4-oxadiazole moiety have been found to selectively inhibit carbonic anhydrases (hCA IX and XII), which are overexpressed in many tumors. This inhibition can lead to reduced tumor growth and metastasis .
- Cytotoxicity Against Cancer Cell Lines : Studies indicate that derivatives of 1,2,4-oxadiazole exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and PANC-1 (pancreatic cancer), with IC values in the micromolar range .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Research indicates that oxadiazole derivatives can act as effective agents against Gram-positive bacteria. For example, certain derivatives have shown higher antibacterial activity compared to standard antibiotics like metronidazole .
Case Studies and Research Findings
Several studies have documented the effectiveness of oxadiazole derivatives in various therapeutic areas:
Comparison with Similar Compounds
Key Observations :
- Halogen vs.
- Dichlorophenyl vs. Monochloro: The dichlorophenyl analog (392.24 g/mol) exhibits higher molecular weight and lipophilicity than the target compound, which may reduce solubility .
- Phenylethyl vs. Benzyl : The phenylethyl group in introduces bulkier aliphatic chains, likely affecting binding pocket accommodation in biological targets.
Physicochemical and Pharmacokinetic Properties
Predicted physicochemical properties (Table 2) were derived using analogous data and computational tools:
Trends :
- Halogenation Increases logP : Chlorine and fluorine substitutions elevate lipophilicity, with dichloro derivatives showing the highest logP values.
- Methoxy Groups Improve Solubility : The dimethoxyphenyl analog exhibits better solubility due to polar methoxy groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
